Physicochemical Characterization and Analytical Profiling of (2R,3S)-3-Methylpentan-2-amine Hydrochloride
Physicochemical Characterization and Analytical Profiling of (2R,3S)-3-Methylpentan-2-amine Hydrochloride
Executive Summary & Chemical Architecture
In modern drug discovery, the spatial arrangement of atoms is as critical as the connectivity itself. (2R,3S)-3-Methylpentan-2-amine hydrochloride (CAS: 2193052-02-5) is a highly specific, stereochemically pure aliphatic amine salt[1]. It serves as a rigid, chiral building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics, tailored ligands, and complex natural product analogs.
As a primary amine with a branched pentane backbone, the free base is highly volatile and susceptible to atmospheric oxidation and carbamate formation via reaction with ambient CO2 . By isolating this compound as a hydrochloride salt, we lock the amine in a protonated state. This strategic choice drastically alters its physical properties—converting a volatile liquid into a stable, high-melting-point crystalline solid, thereby extending its shelf-life and ensuring precise stoichiometric handling during multi-step syntheses[2].
Core Physical and Thermodynamic Properties
The physical properties of (2R,3S)-3-methylpentan-2-amine hydrochloride are dictated by its ionic lattice and its two adjacent stereocenters (C2 and C3). Because diastereomers possess distinct scalar physical properties (unlike enantiomers, which are identical in achiral environments), the (2R,3S) isomer will exhibit a unique melting point, solubility profile, and crystal packing energy compared to its (2S,3S) or (2R,3R) counterparts[3].
Quantitative Data Summary
The following table summarizes the foundational physicochemical data required for formulation and reaction planning[4][5][6]:
| Property | Value / Description | Scientific Implication |
| IUPAC Name | (2R,3S)-3-Methylpentan-2-amine hydrochloride | Defines the exact stereochemical connectivity. |
| CAS Registry Number | 2193052-02-5 | Unique identifier for this specific diastereomeric salt. |
| Molecular Formula | C6H16ClN | Used for exact mass calculations in MS and stoichiometry. |
| Molecular Weight | 137.65 g/mol | Base (101.19 g/mol ) + HCl (36.46 g/mol ). |
| Appearance | White to off-white crystalline powder | Indicates high purity; discoloration implies oxidation. |
| Solubility (Aqueous) | Highly soluble (>50 mg/mL) | Ideal for biphasic reactions and physiological assays. |
| Solubility (Organic) | Soluble in MeOH, EtOH; Insoluble in Hexane | Enables selective precipitation and recrystallization. |
| Predicted pKa | ~10.5 (Conjugate Acid) | Exists >99.9% protonated at physiological pH (7.4). |
Structural Causality and Workflow Visualization
To utilize this compound effectively, one must understand how its physical properties dictate its handling. The steric bulk of the C3 methyl group adjacent to the C2 amine creates a hindered nucleophilic center. While this reduces the rate of unwanted side reactions, it also requires optimized conditions (e.g., higher temperatures or specific coupling reagents) when forming amide bonds.
Below is the standard workflow for isolating the pure (2R,3S)-hydrochloride salt from a racemic mixture, leveraging the differential physical properties (solubility) of diastereomeric intermediates.
Fig 1: Workflow exploiting solubility differences to isolate the (2R,3S)-hydrochloride salt.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the physical properties of each batch must be empirically verified. As a Senior Application Scientist, I mandate the use of self-validating systems —protocols that contain internal checks to rule out instrumental drift or operator error.
Protocol A: Determination of Specific Optical Rotation [α]D
Causality: Because diastereomers have identical mass and connectivity, standard techniques like LC-MS or 1D-NMR cannot easily distinguish the (2R,3S) isomer from the (2S,3R) isomer without chiral shift reagents. Polarimetry provides a rapid, orthogonal verification of chiral identity[3].
Step-by-Step Methodology:
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System Blanking (The Internal Check): Fill a 100 mm polarimeter cell with HPLC-grade methanol. Zero the polarimeter at 589 nm (Sodium D-line) at exactly 20.0 °C. Validation: If the blank reads outside ±0.002∘ , the cell windows are contaminated or stressed.
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Sample Preparation: Accurately weigh 1.000 g of (2R,3S)-3-methylpentan-2-amine hydrochloride. Transfer to a 10.0 mL volumetric flask and dissolve in methanol ( c=10 g/100 mL).
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Measurement: Flush the cell with the sample solution three times to prevent dilution from residual solvent. Record the optical rotation ( α ).
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Linearity Verification (Self-Validation): Dilute the sample by exactly 50% ( c=5 ) and re-measure. The observed rotation must halve exactly (following Biot's Law). If it does not, the sample is aggregating, and the data is invalid.
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Calculation: Calculate specific rotation using [α]D20=c×lα , where l is path length in dm (1.0) and c is concentration in g/mL.
Protocol B: Potentiometric Determination of pKa
Causality: The pKa of the conjugate acid dictates the compound's ionization state at physiological pH, which directly impacts its lipophilicity (LogD) and membrane permeability in drug design[6][7].
Step-by-Step Methodology:
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Electrode Calibration: Calibrate the pH electrode using standard buffers at pH 4.00, 7.00, and 10.00.
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Standard Validation (The Internal Check): Titrate a known standard (e.g., TRIS buffer, literature pKa=8.06 at 25 °C) with 0.1 M NaOH. If the calculated pKa deviates by >0.05 units, recalibrate the electrode.
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Sample Titration: Dissolve 50.0 mg of the amine hydrochloride in 50.0 mL of degassed, deionized water (to prevent CO2 interference). Maintain the temperature at 25.0 ± 0.1 °C using a water jacket.
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Execution: Titrate with standardized 0.1 M NaOH in 0.05 mL increments. Record pH after each addition once the reading stabilizes (<1 mV/min drift).
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Data Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the equivalence point. Calculate the pKa at the half-equivalence point.
Fig 2: Analytical validation workflow ensuring E-E-A-T compliance for API integration.
Application in Pharmaceutical Synthesis
The physical properties of (2R,3S)-3-methylpentan-2-amine hydrochloride seamlessly dictate its application in the lab. Because the hydrochloride salt is highly soluble in water but insoluble in non-polar organics, reaction workups are highly efficient.
When coupling this amine to a carboxylic acid to form an amide, the salt is suspended in an organic solvent (like dichloromethane) alongside a mild organic base (e.g., N,N-diisopropylethylamine, DIPEA). The DIPEA liberates the free base in situ, allowing it to react with the activated ester. Upon completion, any unreacted amine can be easily scrubbed from the organic layer by washing with dilute aqueous HCl, which re-protonates the amine and pulls it into the aqueous waste phase[2].
Understanding these physical properties—solubility, pKa , and stereochemistry—transforms a simple chemical reagent into a highly controllable, precision tool for drug development.
References
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Scribd. "Understanding Amines: Hybridization & Properties". Scribd Documents. Available at: [Link]
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- 2. (S)-2-Amino-N-methylpropanamide hydrochloride - 61275-22-7 [benchchem.com]
- 3. 3-Methylpentan-2-amine | 35399-81-6 | Benchchem [benchchem.com]
- 4. 3-methylpentan-2-amine hydrochloride | 1334149-53-9 [sigmaaldrich.com]
- 5. 3-Methylpentan-2-amine | 35399-81-6 | Benchchem [benchchem.com]
- 6. Buy 3-ethylpentan-3-amine hydrochloride | 56065-46-4 [smolecule.com]
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